2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro-
Description
Properties
CAS No. |
2514-52-5 |
|---|---|
Molecular Formula |
C5Cl6O |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
2,3,4,4,5,5-hexachlorocyclopent-2-en-1-one |
InChI |
InChI=1S/C5Cl6O/c6-1-2(7)4(8,9)5(10,11)3(1)12 |
InChI Key |
QFIIFFRWCNYRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(C1=O)(Cl)Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- can be achieved through several methods. One common approach involves the chlorination of cyclopentenone. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Oxidation: It can undergo oxidation to form more oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted cyclopentenones, while reduction can produce partially chlorinated cyclopentenones .
Scientific Research Applications
Synthetic Chemistry
2-Cyclopenten-1-one is primarily utilized as an electrophile in several organic reactions:
- Diels-Alder Reactions : It participates in cycloaddition reactions to form complex cyclic structures. This is crucial in the synthesis of natural products and pharmaceuticals.
- Michael Additions : The compound acts as an acceptor in Michael addition reactions with various nucleophiles, facilitating the formation of new carbon-carbon bonds.
- Phosphoniosilylation : This reaction involves the addition of phosphonates to the compound, leading to the formation of silyl enol ethers which are useful intermediates in organic synthesis .
Environmental Chemistry
The degradation and transformation of hexachlorocyclopentadiene in aqueous environments have been extensively studied:
- Photodegradation Studies : Research indicates that HCCPD is highly photoreactive. Under sunlight exposure, it degrades rapidly with a half-life of less than four minutes. The primary degradation products include various chlorinated cyclopentenones and acids .
- Toxicological Profiles : Studies have highlighted the potential health risks associated with HCCPD exposure. It has been linked to respiratory issues and other health effects in laboratory animals .
Case Study 1: Synthesis of Cycloadducts
A study demonstrated the use of 2-cyclopenten-1-one in synthesizing cycloadducts through Diels-Alder reactions. The results showed high yields and selectivity for the desired products, showcasing its utility as a building block in organic synthesis.
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental fate of hexachlorocyclopentadiene revealed its persistence and toxicity in aquatic systems. The study assessed its degradation pathways and identified several toxic metabolites that pose risks to aquatic life.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Synthetic Chemistry | Used as an electrophile for various organic reactions | High yields in Diels-Alder and Michael additions |
| Environmental Chemistry | Studied for its photodegradation and toxicological effects | Rapid degradation under sunlight; toxic metabolites identified |
| Health Impact | Evaluated for respiratory and other health effects | Linked to adverse health outcomes in animal studies |
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Cyclic Ketones
Hexachloro-2,5-cyclohexadien-1-one (CAS 599-52-0)
- Formula : C₆Cl₆O
- Molecular Weight : 300.76 g/mol
- Structure: A cyclohexadienone ring with six chlorine substituents.
- Comparison: Higher molecular weight and altered ring geometry (cyclohexadienone vs. cyclopentenone) may reduce volatility but increase steric hindrance. Limited acute toxicity data available; structurally analogous but lacks detailed comparative studies .
4-(Dichloromethylene)-1,2,3,3,5,5-hexachlorocyclopentene (CAS 3424-05-3)
- Formula : C₆Cl₈
- Molecular Weight : 355.69 g/mol
- Structure : Cyclopentene derivative with eight chlorine atoms and a dichloromethylene group.
- Comparison: Additional chlorination and a methylene group increase molecular weight by ~23% compared to the target compound. No toxicity data provided, but higher chlorine content may enhance environmental persistence .
Chlorinated Biphenyls and Cyclohexanes
2,2',4,4',5,5'-Hexachlorobiphenyl (2,4,5-HCB)
- Formula : C₁₂H₄Cl₆
- Molecular Weight : 360.88 g/mol
- Structure : Biphenyl core with six chlorines.
- Comparison :
γ-Hexachlorocyclohexane (Lindane, CAS 58-89-9)
- Formula : C₆H₆Cl₆
- Molecular Weight : 290.83 g/mol
- Structure : Cyclohexane with six axial-equatorial chlorines.
- Comparison: Application: Widely used as an insecticide vs. the target compound’s undefined industrial role. Toxicity: Lower acute lethality (oral LD₅₀ in rats: 88–190 mg/kg) but notorious for environmental persistence and bioaccumulation .
Functionalized Chlorinated Compounds
5,6,7,8,9,9-Hexachloro-1,2,3,4,4a,5,8,8a-octahydro-5,8-methano-2,3-naphthalenedicarboxylic Acid
- Structure: Norbornene-derived dicarboxylic acid with six chlorines.
- Comparison: Application: Used as a lubricant additive, highlighting functional versatility vs. the target compound’s reactive ketone group . Toxicity: Not explicitly reported, but ester derivatives suggest lower acute hazards compared to the target compound’s corrosivity .
Key Comparative Data Table
Biological Activity
2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- (CAS Number: 2514-52-5) is a chlorinated cyclopentene derivative with significant biological implications. This compound has been studied for its toxicological effects and potential environmental impact. Understanding its biological activity is crucial for assessing risks associated with exposure and its behavior in ecological systems.
- Molecular Formula : CClO
- Molecular Weight : 288.77 g/mol
- Density : 1.88 g/cm³
- Boiling Point : 249.4°C at 760 mmHg
- Flash Point : 102.2°C
Biological Activity Overview
The biological activity of hexachlorocyclopentadiene (HCCPD), a related compound, provides insights into the potential effects of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro-. HCCPD has been shown to exhibit various toxicological effects in laboratory studies.
Toxicological Effects
- Respiratory Effects :
- Organ Toxicity :
- Reproductive and Developmental Effects :
- Carcinogenic Potential :
Environmental Impact
Research indicates that HCCPD has a moderate potential for bioaccumulation in aquatic ecosystems. In a model ecosystem study involving various organisms such as snails and water fleas, HCCPD was shown to evaporate rapidly from soil surfaces after application . The compound's degradation products include higher molecular weight compounds that may also possess biological activity.
Case Studies
- Aquatic Toxicity Study :
- Soil Interaction Study :
Summary Table of Biological Effects
| Effect Type | Observations |
|---|---|
| Respiratory Effects | Irritation; shortness of breath |
| Organ Toxicity | Liver and kidney damage; stomach lining irritation |
| Reproductive Effects | Insufficient data on human toxicity |
| Carcinogenic Potential | Not classified as a carcinogen in animal studies |
| Environmental Persistence | Moderate bioaccumulation potential |
Q & A
Q. What are the established synthetic routes for 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- (HCCPD), and what analytical methods validate its purity?
Methodological Answer: Synthesis typically involves chlorination of cyclopentadiene derivatives under controlled conditions. For example, Plate et al. (1957) demonstrated the use of Iotsich reagent (organomagnesium compounds) with chlorinated cyclopentenyl precursors to achieve hexachloro-substituted products . Post-synthesis, purity is validated via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). NIST-standardized IR spectroscopy (10% in CCl₄ or CS₂) is critical for identifying structural fingerprints, such as carbonyl stretching (~1700 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .
Q. How does the stereochemistry of HCCPD influence its reactivity in organic reactions?
Methodological Answer: The planar structure of the cyclopentenone ring and electron-withdrawing Cl substituents create electrophilic sites at the carbonyl and adjacent carbons. Steric hindrance from the hexachloro arrangement (2,3,4,4,5,5) directs nucleophilic attacks preferentially to the less hindered positions. Computational modeling (e.g., ACD/Labs Percepta) predicts regioselectivity, which can be experimentally verified using kinetic studies with nucleophiles like amines or thiols .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR or IR) from different studies on HCCPD be reconciled?
Methodological Answer: Discrepancies often arise from solvent effects, isomerization, or trace impurities. For example, IR spectra in CCl₄ vs. CS₂ show shifts in carbonyl absorption due to solvent polarity . To resolve ambiguities:
Q. What experimental designs are optimal for studying HCCPD’s environmental degradation pathways?
Methodological Answer: Controlled photolysis (UV-Vis irradiation in aqueous/organic matrices) and microbial degradation assays (e.g., using Pseudomonas spp.) are common. Key steps:
Q. How do computational models (e.g., DFT) predict HCCPD’s toxicity mechanisms, and how can these be experimentally validated?
Methodological Answer: Density functional theory (DFT) calculations predict electrophilic reactivity indices (e.g., Fukui functions) to identify sites prone to glutathione conjugation. Experimental validation involves:
- Incubating HCCPD with hepatic microsomes and analyzing metabolites via LC-HRMS.
- Measuring cytotoxicity in vitro (e.g., HepG2 cells) with ROS assays to confirm oxidative stress pathways .
Data Contradiction Analysis
Q. Why do reported melting points and solubility values for HCCPD vary across literature sources?
Methodological Answer: Variations arise from polymorphic forms or impurities. For example, the α-isomer (planar) vs. β-isomer (twisted) exhibit different melting points. To address this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
